

## Enavogliflozin: A Technical Whitepaper on its Expanding Therapeutic Potential Beyond Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Enavogliflozin |           |
| Cat. No.:            | B607307        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Enavogliflozin**, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is an emerging therapeutic agent with significant promise beyond its established role in glycemic control for type 2 diabetes. This technical guide synthesizes preclinical and clinical evidence for the utility of **enavogliflozin** in non-diabetic conditions, with a primary focus on metabolic dysfunction-associated steatohepatitis (MASH), heart failure, and neurodegenerative diseases. This document provides a detailed overview of the experimental methodologies employed in key studies, presents quantitative data in a structured format, and visualizes the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of **enavogliflozin**'s multifaceted mechanisms of action.

#### Introduction

SGLT2 inhibitors have revolutionized the management of type 2 diabetes by promoting urinary glucose excretion. However, large-scale clinical trials have unveiled their significant cardiorenal protective benefits, independent of their glucose-lowering effects, sparking extensive research into their broader therapeutic applications.[1][2][3] **Enavogliflozin**, a next-generation SGLT2 inhibitor, is being actively investigated for its potential in a range of non-diabetic pathologies.[4] [5] This whitepaper consolidates the current scientific knowledge on the extra-glycemic effects



of **enavogliflozin**, providing a technical resource for the research and drug development community.

## Potential Therapeutic Application in Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Preclinical evidence strongly suggests a therapeutic role for **enavogliflozin** in MASH, a progressive form of non-alcoholic fatty liver disease (NAFLD).[6][7][8] A key study demonstrated that **enavogliflozin** attenuates hepatic steatosis, inflammation, and fibrosis in a mouse model of MASH.[6][9]

#### **Experimental Protocol: MASH Mouse Model**

- Animal Model: Male C57BL/6 mice were utilized for this study.[9]
- Dietary Induction of MASH: MASH was induced by feeding the mice a high-fat, high-cholesterol (HFHC) diet for 12 weeks. The detailed composition of the normal chow and HFHC diets are presented in Table 1.[9]
- Treatment Group: A cohort of mice on the HFHC diet received daily oral administration of enavogliflozin.[9]
- Tissue Analysis: After the 12-week period, liver tissues were collected for histological analysis (H&E and Masson's trichrome staining), and protein expression analysis via Western blot.[9][10]

#### **Experimental Protocol: In Vitro Cell Culture Models**

- Cell Lines: Human hepatic stellate cells (LX-2) and human hepatoma cells (HepG2) were used to investigate the direct effects of **enavogliflozin** on liver cells.[9]
- Stimulation: LX-2 and HepG2 cells were treated with pathological stimuli, such as transforming growth factor-β1 (TGF-β1) or palmitic acid, to mimic the cellular environment of MASH.[9][10]
- Enavogliflozin Treatment: The stimulated cells were co-treated with enavogliflozin to assess its impact on cellular processes.[9]



 Analysis: The effects of enavogliflozin on hepatic stellate cell activation and lipid accumulation in hepatocytes were evaluated.[9]

#### **Quantitative Data from MASH Studies**

Table 1: Diet Composition for MASH Induction in Mice[9]

| Component                | Normal Chow Diet (%) | High-Fat, High-Cholesterol<br>Diet (%) |
|--------------------------|----------------------|----------------------------------------|
| Fat                      | 4.5                  | 21.0                                   |
| Cholesterol              | 0.02                 | 1.5                                    |
| Carbohydrate             | 60.7                 | 48.5                                   |
| Protein                  | 21.1                 | 17.5                                   |
| Caloric Content (kcal/g) | 3.4                  | 4.5                                    |

#### Table 2: Effect of Enavogliflozin on Hepatic Parameters in a MASH Mouse Model[6][7][9]

| Parameter                                             | HFHC Diet | HFHC Diet + Enavogliflozin |
|-------------------------------------------------------|-----------|----------------------------|
| Hepatic Lipid Accumulation                            | Severe    | Significantly Ameliorated  |
| Inflammatory Cytokine Production                      | Increased | Suppressed                 |
| Liver Fibrosis                                        | Severe    | Significantly Improved     |
| α-SMA Expression (marker of stellate cell activation) | Increased | Decreased                  |
| TGF-β1 Protein Expression                             | Increased | Decreased                  |
| pSmad2 Protein Expression                             | Increased | Decreased                  |

### Signaling Pathway: Attenuation of Liver Fibrosis



**Enavogliflozin** has been shown to attenuate liver fibrosis by potentially interfering with the TGF-β1/Smad signaling pathway, a key driver of fibrogenesis.[6][7]



Click to download full resolution via product page

TGF-β1/Smad Signaling Pathway in Liver Fibrosis.

### **Potential Therapeutic Application in Heart Failure**

Emerging clinical data suggests that **enavogliflozin** may induce beneficial cardiac reverse remodeling in patients with heart failure.[3] A case series of five heart failure patients with type 2 diabetes demonstrated improvements in cardiac structure and function after treatment with **enavogliflozin**.[3]

#### **Experimental Protocol: Heart Failure Case Series**

- Patient Population: The study included five patients with a diagnosis of heart failure and type
   2 diabetes mellitus.[3]
- Intervention: Patients were treated with enavogliflozin.[3]
- Assessment: Echocardiography was performed before and after the enavogliflozin treatment period to evaluate changes in cardiac remodeling indices.[3]
- Key Parameters Measured: Left ventricular end-diastolic volume index (LVEDVI), left ventricular end-systolic volume index (LVESVI), left atrial volume index (LAVI), left ventricular ejection fraction (LVEF), and the ratio of early mitral inflow velocity to mitral annular early diastolic velocity (E/E').[3]



#### **Quantitative Data from Heart Failure Case Series**

Table 3: Echocardiographic Changes Following **Enavogliflozin** Treatment in Heart Failure Patients (Median Values)[3]

| Parameter      | Baseline | Post-Enavogliflozin | p-value |
|----------------|----------|---------------------|---------|
| LVEDVI (mL/m²) | 39.2     | 29.6                | 0.043   |
| LVESVI (mL/m²) | 18.7     | 17.1                | 0.043   |
| LAVI (mL/m²)   | 34.6     | 27.2                | 0.043   |
| LVEF (%)       | 52.0     | 54.0                | 0.176   |
| E/E'           | 10.2     | 7.9                 | 0.225   |

### **Experimental Workflow: Heart Failure Case Series**





Click to download full resolution via product page

Workflow for the Heart Failure Case Series.

# Potential Therapeutic Application in Neurodegenerative Disease

Recent preclinical findings have illuminated a potential neuroprotective role for **enavogliflozin** in the context of Alzheimer's disease. A study utilizing the 5XFAD mouse model of Alzheimer's demonstrated that **enavogliflozin** treatment can mitigate amyloid-beta (A $\beta$ ) pathology and restore cognitive function.[1][6]

# Experimental Protocol: Alzheimer's Disease Mouse Model

- Animal Model: The 5XFAD mouse model, which exhibits key pathological features of Alzheimer's disease, was used.[6]
- Treatment: Mice were treated with enavogliflozin to assess its impact on disease progression.[6]
- Behavioral Testing: Cognitive function was evaluated using behavioral tests such as the Y-maze and Morris Water Maze.
- Neuropathological Analysis: Brain tissue was analyzed to quantify Aβ plaque burden and markers of neuroinflammation.[6]
- In Vitro and Ex Vivo Analysis: The study also included experiments to investigate the effect of **enavogliflozin** on the phagocytic capacity of microglia.[6]

#### Quantitative Data from Alzheimer's Disease Study

Table 4: Effects of **Enavogliflozin** in the 5XFAD Mouse Model of Alzheimer's Disease[1][6]



| Parameter                                               | 5XFAD Control | 5XFAD + Enavogliflozin |
|---------------------------------------------------------|---------------|------------------------|
| Cognitive Performance (Y-maze, Morris Water Maze)       | Impaired      | Significantly Improved |
| Aβ Pathology and Plaque<br>Burden                       | High          | Reduced                |
| Neuroinflammation (proinflammatory cytokine production) | Increased     | Suppressed             |
| Microglial Recruitment to Plaques                       | -             | Promoted               |
| Microglial Phagocytic Capacity                          | -             | Enhanced               |

# Signaling Pathway: Neuroprotection in Alzheimer's Disease

The neuroprotective effects of **enavogliflozin** in the Alzheimer's disease model appear to be mediated, at least in part, through the upregulation of AMP-activated protein kinase (AMPK) signaling in microglia.[1][6]



Click to download full resolution via product page

AMPK Signaling Pathway in Alzheimer's Disease.

#### **Conclusion and Future Directions**



The evidence presented in this technical guide underscores the significant therapeutic potential of **enavogliflozin** beyond its current indication for type 2 diabetes. The preclinical data in MASH and Alzheimer's disease are particularly promising, suggesting novel mechanisms of action involving key signaling pathways such as TGF-β1/Smad and AMPK. The preliminary clinical findings in heart failure further support the exploration of **enavogliflozin** in cardiovascular diseases.

Future research should focus on elucidating the precise molecular targets of **enavogliflozin** in these non-diabetic conditions and validating these preclinical findings in well-designed, large-scale clinical trials. A deeper understanding of the pharmacodynamics and long-term safety profile of **enavogliflozin** in diverse patient populations will be crucial for its successful translation into new therapeutic areas. The continued investigation of **enavogliflozin** holds the potential to address significant unmet medical needs in hepatology, cardiology, and neurology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SGLT2 Inhibition by Enavogliflozin Significantly Reduces Aβ Pathology and Restores Cognitive Function via Upregulation of Microglial AMPK Signaling in 5XFAD Mouse Model of Alzheimer's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SGLT2 Inhibition by Enavogliflozin Significantly Reduces Aβ Pathology and Restores
  Cognitive Function via Upregulation of Microglial AMPK Signaling in 5XFAD Mouse Model of
  Alzheimer's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of the Novel Sodium-Dependent Glucose Cotransporter 2 Inhibitor, Enavogliflozin, on Cardiac Reverse Remodeling in Heart Failure Patients With Type 2 Diabetes Mellitus: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enavogliflozin, an SGLT2 Inhibitor, Improves Nonalcoholic Steatohepatitis Induced by High-Fat, High-Cholesterol Diet PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. researchgate.net [researchgate.net]
- 8. e-dmj.org [e-dmj.org]
- 9. Enavogliflozin, an SGLT2 Inhibitor, Improves Nonalcoholic Steatohepatitis Induced by High-Fat, High-Cholesterol Diet [e-dmj.org]
- 10. Reddit The heart of the internet [reddit.com]
- To cite this document: BenchChem. [Enavogliflozin: A Technical Whitepaper on its Expanding Therapeutic Potential Beyond Diabetes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607307#enavogliflozin-s-potential-therapeutic-uses-beyond-diabetes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com